
1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorinated compounds, such as 1H,1H,2H,2H-Perfluorooctyltriethoxysilane , are fluorinated alkyl silanes that are majorly used for improving the wettability of the substrate by lowering the surface energy . They facilitate a superhydrophobic coating by enriching the surface with CF3 group and a water contact angle above 150° .
Synthesis Analysis
The synthesis of these compounds often involves multiple steps from imidazole (cationic part) and sodium 4-hydroxybenzenesulfonate (anionic part) .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a large number of fluorine atoms attached to the carbon chain .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including hydrolysis in a wet environment to form silane-based films and self-healing anticorrosive polymers .Physical And Chemical Properties Analysis
These compounds have unique physical and chemical properties, including high temperature resistance, oxidant resistance, and electrolytic stability . They are also characterized by their low surface free energy .Wissenschaftliche Forschungsanwendungen
Surface Modifications and Coatings
Perfluorophosphonic Acid Modifications on Nanoparticles
Perfluorinated phosphonic acids, including 1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid, have been utilized to modify zinc oxide (ZnO) nanoparticles. These modifications enhance the stability of nanoparticles by increasing their surface charge and coverage, showcasing their potential in creating stable, functional surfaces for various applications (Quiñones et al., 2017).
Hydrophobic Surface Coatings on Metals
The creation of self-assembled monolayer (SAM) films on copper surfaces using 1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid results in highly hydrophobic surfaces. This property is beneficial for applications requiring low adhesion and water-repellency, such as corrosion inhibition and micro/nanoelectronic devices (Hoque et al., 2009).
Enhanced Material Properties
Gallium Nitride Surface Enhancement
The application of long-chained phosphonic acids, including 1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid, on polar gallium nitride surfaces has demonstrated modifications in surface potential, chemistry, and optical properties. These modifications indicate the potential for improved performance in electronic and optoelectronic devices (Wilkins et al., 2015).
Functionalization of Carbon Nanomaterials
The radical addition of 1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid to graphite and single-walled carbon nanotubes (SWNTs) has been reported. This functionalization enhances the dispersibility of these nanomaterials in certain solvents, highlighting its utility in the production of advanced composite materials (Hamilton et al., 2010).
Advanced Applications
Proton Exchange Membranes
Phosphonic acid-based proton exchange membranes have been explored for their potential in fuel cell applications, where they contribute to the operation at elevated temperatures. These membranes offer a pathway to high-temperature fuel cell operation, with 1H and 2H solid-state NMR spectroscopy providing insights into proton mobility and hydrogen bonding among phosphonic acid moieties (Brunklaus et al., 2009).
Quantum Dot Surface Chemistry
The binding of phosphonic acid ligands, including 1H,1H',2H,2H'-Perfluorododecyl-1-phosphonic acid, to CdSe quantum dots has been studied. This research provides valuable insights into the surface chemistry and binding mechanisms of phosphonic acids to semiconductor nanocrystals, which is crucial for the development of optoelectronic devices and nanotechnology applications (Gomes et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F21O3P/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXDQPVJHEZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F21O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895666 |
Source


|
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252237-39-1 |
Source


|
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

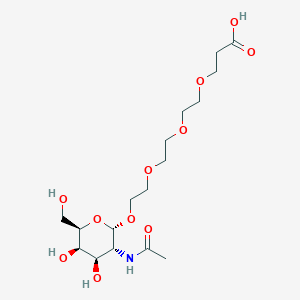
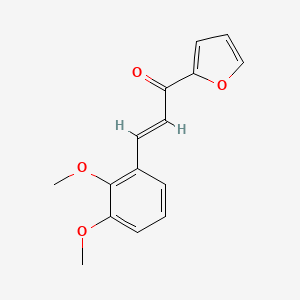
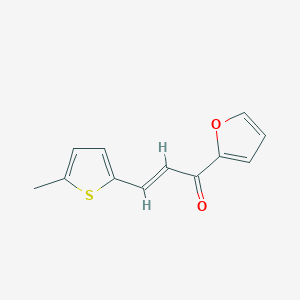
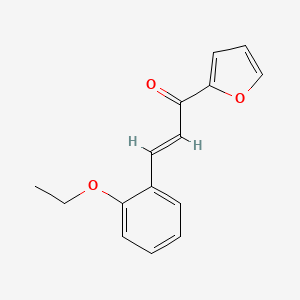

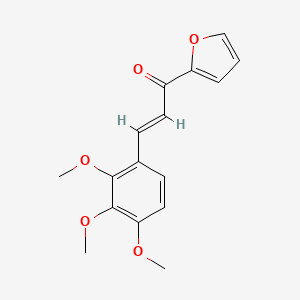

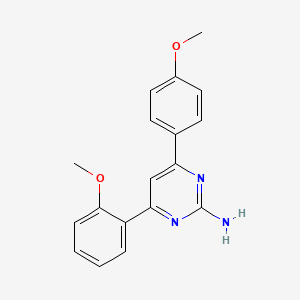




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
